1-(2,4-Dimethylphenyl)piperidin-2-one
Description
Significance of Piperidin-2-one Scaffolds in Organic and Medicinal Chemistry
The piperidin-2-one, also known as δ-valerolactam, is a five-carbon lactam that serves as a crucial building block in organic synthesis and medicinal chemistry. The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals. nih.gov Its saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements, which is a key factor in designing molecules with specific biological activities. rsc.org
The incorporation of a carbonyl group at the 2-position to form the piperidin-2-one scaffold introduces a planar amide bond, which can participate in hydrogen bonding interactions with biological targets. This feature, combined with the conformational flexibility of the rest of the ring, makes the piperidin-2-one scaffold an attractive starting point for the design of new drugs.
The Role of N-Arylpiperidines in Molecular Design and Biological Activity Research
The substitution of an aryl group on the nitrogen atom of the piperidine ring, creating an N-arylpiperidine moiety, has been a highly successful strategy in the development of pharmacologically active compounds. Arylpiperazine and arylpiperidine derivatives are known to interact with a variety of receptors and enzymes in the central nervous system (CNS), leading to their use in the management of neurological disorders. nih.gov These scaffolds have been associated with a broad spectrum of biological activities, including antihistaminic, antihypertensive, and antipsychotic properties.
The nature of the aryl substituent, including the presence, position, and type of functional groups, can significantly modulate the pharmacological profile of the resulting molecule. This allows for fine-tuning of the compound's affinity and selectivity for its biological target.
Research Context and Current Gaps Pertaining to 1-(2,4-Dimethylphenyl)piperidin-2-one
A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on the broader classes of piperidin-2-ones and N-arylpiperidines, this particular derivative appears to be largely unexplored. There is a lack of published studies detailing its synthesis, characterization, or biological evaluation. This absence of data presents an opportunity for new research to investigate the potential properties and applications of this compound. The unique substitution pattern of a 2,4-dimethylphenyl group on the piperidin-2-one scaffold could lead to novel biological activities that differ from more commonly studied N-arylpiperidines.
Overview of Research Methodologies and Approaches
The synthesis of piperidin-2-one derivatives can be achieved through various established organic chemistry methodologies. One common approach is the Dieckmann condensation of aminodicarboxylate esters, which involves an intramolecular cyclization to form the six-membered ring. researchgate.net Other methods include the cyclization of δ-amino acids and their derivatives.
The introduction of the N-aryl group can be accomplished through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The characterization of newly synthesized compounds typically involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to confirm the molecular structure. Subsequent biological evaluation would involve in vitro and in vivo assays to determine the compound's pharmacological activity and potential therapeutic applications.
Detailed Research Findings
Due to the aforementioned research gap, there are no specific research findings for this compound. However, to provide context, the following table summarizes the types of biological activities observed in structurally related N-arylpiperidine and piperidin-2-one derivatives:
| Compound Class | Observed Biological Activities | Potential Therapeutic Areas |
| N-Arylpiperidines | 5-HT1A receptor agonism/antagonism | Anxiety, Depression |
| Dopamine D2 receptor antagonism | Schizophrenia | |
| Acetylcholinesterase inhibition nanobioletters.com | Alzheimer's Disease | |
| Piperidin-2-one Derivatives | GABA receptor modulation | Epilepsy, Anxiety |
| Enzyme inhibition (e.g., Factor Xa) drugbank.com | Thrombosis | |
| Anticancer activity | Oncology |
Established Synthetic Routes to Substituted Piperidin-2-ones
The construction of the substituted piperidin-2-one scaffold is a foundational step in accessing the target compound and its derivatives. Methodologies for this purpose are well-established, with intramolecular cyclization reactions being the most prominent.
Intramolecular reactions that form the six-membered lactam ring are among the most efficient methods for synthesizing piperidin-2-one cores. These strategies typically involve constructing a linear precursor containing the requisite functional groups that can undergo ring closure under specific catalytic or stoichiometric conditions.
The Dieckmann condensation is a classic and reliable method for forming cyclic ketones and is particularly applicable to the synthesis of piperidinones. The reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. For the synthesis of piperidin-2-ones, the process typically starts with an amino-diester. The general mechanism is initiated by a base that abstracts a proton from the α-carbon of one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, forming a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation of this intermediate can yield the desired substituted piperidinone.
The choice of base is critical and can influence the reaction's efficiency; common bases include sodium ethoxide, sodium methoxide, and sodium tert-butoxide. The reaction is reversible, meaning that careful control of reaction conditions is necessary to favor the cyclized product and prevent the retro-Dieckmann reaction. This methodology has been successfully applied to produce a variety of substituted piperidine-2,4-diones.
Table 1: Examples of Dieckmann Condensation for Piperidinone Synthesis
| Starting Material | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-phenethyl amino-diester | Sodium t-butoxide | Xylene | 3-carbomethoxy N-phenethyl-4-piperidone | ~80% | |
| Substituted N-Acyl Diester (Malonamide) | Sodium Methoxide | Methanol | Substituted Piperidine-2,4-dione | 42% | |
| Methyl 3-(ethoxycarbonylacetylamino)-3-arylpropionate | Not Specified | Not Specified | 6-Aryl-4-hydroxypiperidin-2-one | Not Specified |
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in modern organic synthesis for the construction of carbo- and heterocyclic rings, including piperidinones. This reaction utilizes transition metal catalysts, most commonly ruthenium-based complexes like the Grubbs' or Hoveyda-Grubbs catalysts, to facilitate the intramolecular coupling of two terminal alkene functionalities within a single molecule, releasing ethylene as the only major byproduct.
To synthesize a piperidin-2-one derivative via RCM, a suitable acyclic N-acyl diene precursor is required. The wide functional group tolerance of modern metathesis catalysts makes this a highly attractive strategy. The reaction proceeds through a metallacyclobutane intermediate, and the catalytic cycle is reversible. The efficiency of the cyclization can be influenced by the substrate, catalyst choice, and reaction conditions. RCM has been successfully employed to create a wide array of nitrogen heterocycles, demonstrating its utility in forming the unsaturated precursors to piperidinones.
Table 2: Examples of Ring-Closing Metathesis for Nitrogen Heterocycle Synthesis
| Substrate Type | Catalyst | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Dialkenyl Amides/Carbamates | Ru-based catalysts (e.g., Grubbs' I or II) | Benzene or Dichloromethane (DCM) | Tetrahydropyridines | Good to Excellent | |
| cis-2,6-dialkenyl-N-acyl piperidine | Grubbs' Catalyst | Not Specified | Azabicyclo[m.n.1]alkenes | Not Specified | |
| Tosyl-protected diene amine | Grubbs' Catalyst II (G-II) | Benzene | Tetrahydropyridine | Up to 97% |
Once the piperidin-2-one ring is formed, or by using piperidin-2-one itself as a starting material, the final step is the formation of the C-N bond between the lactam nitrogen and the 2,4-dimethylphenyl group. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for forming C-N bonds. This reaction allows for the coupling of an amine (or an amide/lactam) with an aryl halide or triflate. To synthesize this compound, this method would involve reacting piperidin-2-one with a 2,4-dimethyl-substituted aryl halide (e.g., 1-bromo-2,4-dimethylbenzene or 1-chloro-2,4-dimethylbenzene).
The catalytic system is central to the reaction's success and typically consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine/amide coordination and deprotonation, and reductive elimination. The development of increasingly sophisticated ligands has broadened the scope of the Buchwald-Hartwig reaction to include a wide range of substrates with excellent functional group tolerance.
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Amine/Lactam Substrate | Aryl Halide | Catalyst System (Pd Source/Ligand) | Base | Yield | Reference |
|---|---|---|---|---|---|
| Lactams | β-Chloroacroleins | Pd(OAc)₂/Binap or Pd(OAc)₂/Xantphos | Cs₂CO₃ | Efficient | |
| Primary Amines | Aryl Iodides/Triflates | Pd(0)/BINAP or DDPF | Not Specified | High rates and yields | |
| Ammonia Equivalents | Aryl Chlorides/Bromides | Palladium/Phosphine Ligand | Hydroxide Base | Not Specified |
The Ullmann reaction, or Ullmann condensation, is a classic copper-catalyzed method for the formation of C-N bonds. Traditionally, the reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, which limited its scope. However, modern advancements have led to the development of "Ullmann-type" reactions that use catalytic amounts of copper in combination with specific ligands, allowing the reactions to proceed under much milder conditions.
For the synthesis of this compound, an Ullmann-type reaction would couple piperidin-2-one with an activated 2,4-dimethyl-substituted aryl halide. The improved protocols often employ a copper(I) source (e.g., CuI) and a chelating ligand, such as 1,10-phenanthroline (B135089) or various diamines. The proposed mechanism involves the formation of an active Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-arylated product. These modern Ullmann-type reactions represent a valuable and often more economical alternative to palladium-catalyzed methods.
Table 4: Examples of Modern Ullmann-Type N-Arylation Reactions
| N-Nucleophile | Aryl Halide | Catalyst System (Cu Source/Ligand) | Base | Yield | Reference |
|---|---|---|---|---|---|
| Nitrogen Heterocycles | Aryl Halides | Copper/Various Ligands | Various | Good to Excellent | |
| N-Heterocycles/Alkylamines | Aryl Halides (I, Br) | CuCl/Proprietary Ligand (L30) | Not Specified | Moderate to Good | |
| Amides | Aryl Iodides | CuI/DMEDA | K₂CO₃ | Up to 91% |
An in-depth examination of the synthetic approaches for this compound reveals a landscape rich with established and emerging chemical strategies. This article focuses exclusively on the methodologies for its creation, from multi-component reactions to green chemistry principles, providing a detailed and scientifically rigorous overview.
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)piperidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-10-6-7-12(11(2)9-10)14-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
WBSWLNULYNMDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCCC2=O)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 2,4 Dimethylphenyl Piperidin 2 One
Reactions at the Piperidin-2-one Ring System
The piperidin-2-one ring, a six-membered cyclic amide (δ-lactam), contains two principal sites of reactivity: the electrophilic carbonyl carbon and the nucleophilic nitrogen atom, although the nitrogen's lone pair is partially delocalized into the carbonyl group. Additionally, the carbon atom alpha to the carbonyl group can be functionalized.
Electrophilic and Nucleophilic Reactions
The lactam ring of 1-(2,4-Dimethylphenyl)piperidin-2-one can engage in reactions with both electrophiles and nucleophiles, analogous to other N-substituted piperidines and lactams.
Electrophilic Reactions: The carbon atom adjacent to the carbonyl group (C3 position) can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles. While direct studies on this compound are not prevalent, related N-aryl or N-Boc protected piperidines undergo efficient lithiation followed by trapping with electrophiles. acs.org This strategy allows for the introduction of alkyl, silyl, or stannyl groups at the α-position. For instance, treatment of N-Boc-2-arylpiperidines with n-BuLi generates an organolithium intermediate that reacts with electrophiles like methyl chloroformate or alkyl halides in high yields. acs.org
Nucleophilic Reactions: The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. However, the amide resonance reduces its electrophilicity compared to a ketone. Strong nucleophiles, such as organolithium or Grignard reagents, can add to the carbonyl group. This can lead to the formation of a hemiaminal intermediate which, depending on the reaction conditions and subsequent workup, could lead to ring-opened products or other complex transformations. Nucleophilic aromatic substitution (SNAr) reactions involving piperidine (B6355638) as a nucleophile are well-documented, highlighting its ability to attack electron-deficient aromatic rings. nih.govnih.gov
Hydrolysis and Ring-Opening Pathways
As a cyclic amide, the piperidin-2-one ring can be opened via hydrolysis under either acidic or basic conditions. This reaction cleaves the amide bond, yielding a linear amino acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A subsequent attack by a water molecule leads to a tetrahedral intermediate, which collapses to yield 5-amino-3-(2,4-dimethylphenyl)pentanoic acid.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide ion directly attacks the carbonyl carbon. This process is typically slower than acid-catalyzed hydrolysis because the amide is less reactive and hydroxide is a weaker nucleophile than water attacking a protonated carbonyl. The reaction proceeds through a tetrahedral intermediate to form the carboxylate salt of the corresponding amino acid.
While the hydrolysis of amides is a fundamental organic reaction, it often requires forcing conditions such as high temperatures. Mild, two-step methods for the hydrolysis of lactams have also been developed to avoid harsh conditions. acs.org Furthermore, enzymatic hydrolysis represents a green chemistry approach, with various biocatalysts like lactamases and hydantoinases capable of cleaving lactam rings. acs.org
Functional Group Interconversions on the Lactam Moiety
The lactam functionality can be converted into other important chemical groups, significantly expanding the synthetic utility of the parent molecule.
Reduction to Cyclic Amine: The most common transformation is the reduction of the amide carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam to the corresponding cyclic amine. rsc.orgslideshare.net This reaction converts this compound into 1-(2,4-Dimethylphenyl)piperidine. The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another hydride equivalent.
Thionation to Thiolactam: The carbonyl oxygen can be replaced with a sulfur atom to form a thiolactam. This transformation is typically achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgresearchgate.net The reaction of this compound with Lawesson's reagent would yield 1-(2,4-Dimethylphenyl)piperidine-2-thione. Thiolactams are versatile intermediates in organic synthesis. nih.govresearchgate.netmdpi.com
| Transformation | Reagent(s) | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(2,4-Dimethylphenyl)piperidine |
| Thionation | Lawesson's Reagent | 1-(2,4-Dimethylphenyl)piperidine-2-thione |
Transformations Involving the 2,4-Dimethylphenyl Substituent
The 2,4-dimethylphenyl group is an activated aromatic ring, making it amenable to a variety of substitution and modification reactions.
Aromatic Substitution Reactions
The primary reactions involving the aromatic ring are electrophilic aromatic substitutions (EAS). The directing effects of the substituents on the ring determine the position of the incoming electrophile. wikipedia.orgchemistrytalk.orgnih.gov
In this compound, the positions on the aromatic ring are C3, C5, and C6.
Position 6 is ortho to the C1-N bond and meta to the 2-methyl group.
Position 5 is meta to the C1-N bond and ortho to the 4-methyl group.
Position 3 is ortho to both the C1-N bond and the 2-methyl group, and para to the 4-methyl group.
Considering the strong activating and directing influence of the two methyl groups, electrophilic attack is most likely to occur at the most nucleophilic positions, which are ortho and para to the methyl groups. The most activated position is C5, which is ortho to the 4-methyl group and para to the 2-methyl group. Position 3 is also highly activated. Steric hindrance from the adjacent piperidinone ring and the 2-methyl group may influence the final product ratio.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the ring, likely at the 5-position. nih.govmasterorganicchemistry.com
Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would introduce a bromine atom, again predicted to favor the 5-position. masterorganicchemistry.com
Friedel-Crafts Reactions: Acylation or alkylation using an acyl/alkyl halide and a Lewis acid (e.g., AlCl₃) would add an acyl or alkyl group to the activated ring positions. masterorganicchemistry.com
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 1-(2,4-Dimethylphenyl)piperidin-2-one (C₁₃H₁₇NO), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation would likely involve characteristic cleavages of the piperidin-2-one ring and the dimethylphenyl group.
A typical analysis would yield a data table similar to this hypothetical example:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Relative Intensity (%) |
|---|---|---|---|
| Data not available | Molecular Ion [M]⁺ | [C₁₃H₁₇NO]⁺ | Data not available |
| Data not available | Loss of CO | [C₁₂H₁₇N]⁺ | Data not available |
| Data not available | Dimethylphenyl cation | [C₈H₉]⁺ | Data not available |
| Data not available | Piperidin-2-one fragment | [C₅H₈NO]⁺ | Data not available |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition of the molecule. The precise mass measurement distinguishes the compound from other molecules that may have the same nominal mass. For C₁₃H₁₇NO, the exact mass would be calculated and then compared to the experimentally determined value to confirm the molecular formula.
A hypothetical HRMS data table would look as follows:
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Error (ppm) |
|---|---|---|---|
| C₁₃H₁₈NO⁺ | Data not available | Data not available | Data not available |
X-ray Crystallography for Solid-State Molecular Architecture
If a crystal structure had been determined, the crystallographic data would be presented as shown in this template:
| Parameter | Value |
|---|---|
| Chemical formula | C₁₃H₁₇NO |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions (a, b, c, Å) | Data not available |
| Unit cell angles (α, β, γ, °) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | Data not available |
Crystal Packing and Intermolecular Interactions
The analysis of the crystal structure would extend to the arrangement of molecules within the crystal lattice, known as crystal packing. This arrangement is governed by various intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially C-H···π interactions between the piperidinone ring and the aromatic dimethylphenyl group of neighboring molecules. Understanding these interactions is crucial for predicting the physical properties of the solid material.
Biological Interactions and Mechanistic Insights Excluding Clinical Data
Structure-Activity Relationship (SAR) Studies
Identification of Pharmacophoric Features Essential for Activity
No studies were identified that have delineated the pharmacophoric features of 1-(2,4-Dimethylphenyl)piperidin-2-one. Research in this area would typically involve computational modeling and structure-activity relationship (SAR) studies to identify the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are crucial for its biological effects. Without such studies, the specific structural motifs responsible for any potential activity remain unknown.
Impact of Stereochemistry on Biological Recognition
The influence of stereochemistry on the biological recognition of this compound has not been documented. As this compound possesses a chiral center, it can exist as different stereoisomers (enantiomers and diastereomers). It is well-established in pharmacology that different stereoisomers of a compound can exhibit significantly different biological activities and potencies. However, no research has been published on the stereoselective synthesis, separation, or differential biological evaluation of the isomers of this specific compound.
Investigations into Cellular Pathway Modulation
There is no available research on the effects of this compound on cell proliferation or its ability to induce apoptosis. Consequently, its potential interactions with key regulatory pathways, such as the p53 tumor suppressor pathway, have not been investigated. Studies in this domain would be essential to understand any potential cytotoxic or cytostatic effects of the compound.
The scientific literature contains no information regarding the modulation of cellular invasion and migration by this compound. Key signaling pathways and molecules involved in these processes, such as matrix metalloproteinase-9 (MMP-9) and the urokinase-type plasminogen activator receptor (uPAR), have not been studied in the context of this compound.
Non-Specific Protein Binding and Interactions with Biomolecules (e.g., BSA binding studies)
No studies have been conducted to characterize the non-specific protein binding of this compound. Investigations into its interaction with abundant plasma proteins like bovine serum albumin (BSA) are crucial for understanding the pharmacokinetic profile of a compound, including its distribution and availability in the body. The absence of such data leaves a significant gap in our understanding of its potential behavior in a biological system.
Applications in Medicinal Chemistry Research and Future Directions
Lead Compound Identification and Optimization
The journey of a drug from concept to clinic often begins with the identification of a "hit" compound from a screening campaign, which is then developed into a "lead" compound. Lead optimization is the iterative process of refining this lead to improve its therapeutic potential. oncodesign-services.com This process aims to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing adverse effects. oncodesign-services.com
Should 1-(2,4-Dimethylphenyl)piperidin-2-one be identified as a hit in a high-throughput screen, it would become a lead compound for an optimization program. The primary goals of this phase are to improve the pharmacological profile and the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. oncodesign-services.com The process involves a continuous cycle of designing, synthesizing, and testing new analogues to build a structure-activity relationship (SAR). oncodesign-services.com For instance, in the development of γ-secretase inhibitors for Alzheimer's disease, researchers optimized a series of 4,4-disubstituted piperidine (B6355638) amides to improve both their potency in cellular assays and their pharmacokinetic properties in animal models. nih.gov This hypothesis-driven optimization successfully led to inhibitors capable of lowering cerebral Aβ42 production in mice. nih.gov
A similar strategy would be applied to this compound, where chemists would systematically modify the dimethylphenyl ring and the piperidin-2-one core to identify key structural features that govern its biological activity. researchgate.net
Table 1: Key Stages in a Typical Lead Optimization Process
| Stage | Objective | Key Activities |
|---|---|---|
| Hit-to-Lead | Validate initial screening "hit". | Resynthesis, confirmation of activity, initial SAR, preliminary ADME assessment. |
| Lead Optimization | Improve potency, selectivity, and DMPK properties. | Iterative chemical synthesis, in vitro and in vivo biological testing, SAR analysis. oncodesign-services.com |
| Candidate Selection | Identify a single compound for preclinical development. | Final profiling against a defined target product profile, advanced safety and toxicology studies. oncodesign-services.com |
Scaffold Derivatization for Enhanced Potency and Selectivity
The piperidine scaffold is a versatile template for creating diverse chemical libraries. mdpi.comresearchgate.net Derivatization of the this compound scaffold would be a critical step in enhancing its potency against a specific biological target and improving its selectivity over other targets to minimize off-target effects. Introducing chiral centers into the piperidine scaffold, for example, is a known strategy to enhance biological activity and selectivity. researchgate.net
Modifications could be targeted at several positions:
The Phenyl Ring: The methyl groups at the 2 and 4 positions could be altered to other substituents (e.g., halogens, methoxy (B1213986) groups) to probe interactions with the target protein. In one study on OGG1 inhibitors, modifying a phenyl ring with a 4-iodo or 3,4-dichloro substitution yielded the highest potency. nih.gov
The Piperidin-2-one Ring: Substituents could be added to the carbon atoms of the piperidinone ring. Research on donepezil (B133215) analogues for Alzheimer's disease has shown that adding substituents to different positions on the piperidine ring can lead to compounds with increased biological activity. acs.org
The Lactam Functionality: While more synthetically challenging, modifications to the cyclic amide could be explored to alter hydrogen bonding capabilities and metabolic stability.
A structure-based optimization approach, as used in the development of Leishmania pteridine (B1203161) reductase (PTR1) inhibitors, could guide the derivatization. nih.gov In that work, a piperidine-containing lead compound was successfully optimized to yield analogues with significantly improved selectivity for the parasite's enzyme. nih.gov
Computational Drug Design and Chemoinformatics for Novel Analogue Discovery
Computational methods are indispensable tools in modern lead optimization. nih.gov Techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling allow for the rapid assessment of virtual compounds, saving significant time and resources. vichemchemie.com
For this compound, these tools would be invaluable:
Molecular Docking: If the 3D structure of the biological target is known, docking simulations can predict how analogues of the lead compound bind. This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for affinity. nih.gov Such studies can reveal which amino acid residues interact with the ligand, guiding further structure-based design. nih.gov
Virtual Screening: Large chemical libraries can be computationally screened against the target to identify novel compounds that share key structural features with this compound but possess different core structures. nih.gov
Chemoinformatics and ADMET Prediction: Computational tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed analogues. nih.gov Early filtering of compounds with poor predicted pharmacokinetic profiles is a standard practice to reduce late-stage failures. vichemchemie.com Density Functional Theory (DFT) calculations can also be employed to understand the electronic properties, stability, and reactivity of new analogues. nanobioletters.commdpi.com
In one study, computational analyses including molecular docking and dynamics were used to explore how a series of piperidine-based compounds interact with the sigma 1 receptor (S1R), providing a basis for future optimization. nih.gov
Table 2: Computational Approaches for Analogue Discovery
| Technique | Application for this compound |
|---|---|
| Molecular Docking | Predict binding modes of new analogues to the target protein, guiding substituent placement. nih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability. nih.gov |
| Virtual Screening | Identify new scaffolds that mimic the binding interactions of the lead compound. nih.gov |
| ADMET Prediction | Computationally filter analogues with unfavorable pharmacokinetic or toxicity profiles. nih.gov |
| DFT Calculations | Analyze electronic structure, reactivity, and stability of proposed analogues. nanobioletters.com |
Development of Research Probes for Biological System Interrogation
A high-quality chemical probe is a potent and selective molecule used to study the function of a specific biological target (like a protein) in cells or organisms. Should an optimization campaign for this compound yield a highly potent and selective analogue, it could be developed into a research probe. The key criteria for a chemical probe are well-defined: high potency (typically nanomolar), proven selectivity for its target over related proteins, and demonstrated activity in a cellular context. The availability of such a tool allows researchers to investigate the role of a specific protein in cellular processes in a time- and concentration-dependent manner.
Emerging Therapeutic Areas and Unexplored Biological Targets for Piperidin-2-ones
The piperidine scaffold is a component of drugs used in a vast range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. mdpi.com Piperidine-containing compounds are actively being investigated as anti-cancer agents, with some derivatives showing the ability to target critical cell signaling pathways like JAK/STAT, which are implicated in hematological cancers. nih.gov
The piperidin-2-one core itself, as a δ-lactam, has known biological activity; for example, the parent compound piperidin-2-one is an inhibitor of L-glutamate gamma-semialdehyde dehydrogenase. ebi.ac.uknih.gov Given the structural diversity of the piperidinone family, it is likely that derivatives can be developed to interact with a wide array of biological targets. Many nitrogen-containing heterocyclic scaffolds remain underexplored, and systematic investigation often reveals novel biological activities. nih.gov Computational drug repurposing strategies could be employed to screen this compound against databases of known biological targets to identify potential new therapeutic applications. nih.gov Such in silico methods can predict a set of candidate targets that can then be validated experimentally. nih.gov
Potential unexplored targets for this scaffold could include:
Enzymes such as kinases or proteases, where the scaffold could serve as a template for inhibitor design.
G-protein coupled receptors (GPCRs), a major class of drug targets.
Ion channels.
Future Outlook and Research Challenges for this compound Research
The primary challenge and the most critical next step for this compound is the determination of its biological activity. Without an identified biological target, its potential in medicinal chemistry remains speculative.
The future research path would involve:
Initial Biological Screening: The compound needs to be tested against a broad range of biological assays (e.g., enzyme panels, receptor binding assays, phenotypic screens) to identify a "hit."
Target Identification and Validation: If a biological effect is observed, the specific molecular target must be identified and validated as relevant to a disease.
Comprehensive Lead Optimization: Once a target is validated, a full-scale lead optimization program, as described in the sections above, would be required. This presents numerous challenges, including simultaneously optimizing potency, selectivity, metabolic stability, and other pharmacokinetic properties while minimizing toxicity.
Overcoming these hurdles through a combination of synthetic chemistry, biological evaluation, and computational modeling will be essential to unlock any therapeutic potential held by the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
